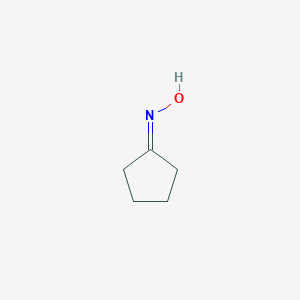

Cyclopentanone oxime

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide involves several steps, starting from lysergic acid. One common method involves the condensation of lysergic acid with diethylamine . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to obtain lysergic acid, followed by chemical synthesis to produce lysergic acid diethylamide . The production process is highly regulated due to the compound’s potent effects and legal status.

Chemical Reactions Analysis

Types of Reactions

Lysergic acid diethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lysergic acid diethylamide can lead to the formation of 2-oxo-3-hydroxy-LSD .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

Cyclopentanone oxime serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries where it aids in the development of active ingredients and other derivatives. The ability to modify its structure allows for the creation of a wide range of biologically active molecules .

Case Study:

A study demonstrated the synthesis of this compound derivatives that exhibited anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .

Analytical Chemistry

Preparation of Derivatives:

In analytical chemistry, this compound is utilized to prepare derivatives for chromatographic and spectroscopic analysis. This facilitates the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .

Application Example:

The use of this compound in developing analytical methods for environmental samples has been documented, where it aids in detecting trace amounts of pollutants through advanced chromatographic techniques.

Polymer Chemistry

Chain Transfer Agent:

this compound acts as a chain transfer agent in polymerization processes. Its incorporation can significantly enhance the thermal stability and mechanical strength of polymers, making it a valuable additive in material science .

Research Insight:

Research has shown that using this compound in polymer synthesis can lead to improved properties in thermoplastics, which are essential for various industrial applications.

Coordination Chemistry

Formation of Coordination Complexes:

The compound is employed to form coordination complexes that are integral to catalysis and materials science. These complexes exhibit unique reactivity and selectivity, making them suitable for various catalytic processes .

Example Application:

Studies have explored the use of this compound-based ligands in transition metal catalysis, demonstrating enhanced catalytic activity and selectivity compared to traditional ligands.

Biochemical Research

Enzyme Mechanism Studies:

this compound is investigated for its potential role in studying enzyme mechanisms and interactions due to its ability to form stable adducts with biomolecules. This property allows researchers to probe enzyme activity and function more effectively .

Case Study:

Research involving this compound has revealed insights into enzyme inhibition mechanisms, providing a deeper understanding of biochemical pathways relevant to drug development.

Summary Table of Applications

Mechanism of Action

Lysergic acid diethylamide exerts its effects primarily through the serotonin system. It binds to and activates the 5-hydroxytryptamine subtype 2A receptor (5-HT2A), leading to altered neurotransmission and changes in perception . The compound also interacts with other receptors, including dopamine and glutamate receptors, contributing to its complex effects on the brain .

Comparison with Similar Compounds

Lysergic acid diethylamide is part of a class of compounds known as lysergamides. Similar compounds include:

1-acetyl-LSD (ALD-52): Structurally similar to lysergic acid diethylamide but with different pharmacological properties.

N-ethyl-N-cyclopropyl lysergamide (ECPLA): Another lysergamide with high affinity for serotonin receptors.

3,4-methylenedioxy-methamphetamine (MDMA): Although not a lysergamide, it shares some psychotropic effects with lysergic acid diethylamide.

Lysergic acid diethylamide is unique in its potency and the breadth of its psychological effects, making it a valuable tool for scientific research and a subject of ongoing interest in the fields of psychiatry and neuroscience .

Biological Activity

Cyclopentanone oxime is an organic compound derived from cyclopentanone through the reaction with hydroxylamine. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its potential applications in medicine and pharmacology.

Synthesis of this compound

This compound can be synthesized through a reaction between cyclopentanone and hydroxylamine hydrochloride under mild conditions. The general reaction can be represented as follows:

This synthesis typically yields moderate to good results, with spectroscopic data confirming the formation of the oxime as a single conformational isomer .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, cyclopentanone-based oxime derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress induction. A notable study indicated that these compounds were more effective than some conventional chemotherapeutics in inhibiting cancer cell growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including HeLa and MGC7901. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10.5 | Induction of apoptosis via caspase activation |

| Cyclopentanone Derivative A | MGC7901 | 8.3 | Cell cycle arrest at G2/M phase |

| Cyclopentanone Derivative B | HCT116 | 12.0 | ROS production leading to oxidative stress |

Antibacterial and Antifungal Activity

This compound has also been studied for its antibacterial and antifungal properties. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase-3 activity and cytochrome C release.

- Cell Cycle Arrest : this compound derivatives can cause cell cycle arrest at different phases, particularly G2/M.

- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for producing cyclopentanone oxime, and how do reaction conditions influence yield?

this compound is typically synthesized via the condensation of cyclopentanone with hydroxylamine hydrochloride under acidic or basic conditions. A one-pot method using cyclopentanone (11.9 mmol) and hydroxylamine hydrochloride in ethanol at reflux for 2–4 hours yields 87% of the product . Optimization involves pH control (e.g., sodium acetate buffer) and temperature modulation to suppress side reactions like over-oximation. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?

- <sup>1</sup>H NMR : this compound exhibits characteristic peaks at δ 8.44 ppm (broad singlet, oxime -NH) and δ 2.46–1.70 ppm (cyclopentyl protons). The absence of a carbonyl peak (typically δ ~210 ppm for cyclopentanone) confirms complete conversion .

- <sup>13</sup>C NMR : Peaks at δ 167.7 ppm (C=N) and δ 24.7–31.0 ppm (cyclopentyl carbons) are diagnostic .

- IR : A strong absorption band near 3200 cm<sup>−1</sup> (-NH stretch) and 1640 cm<sup>−1</sup> (C=N stretch) confirms oxime formation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

this compound may release toxic fumes (e.g., NOx) under acidic or high-temperature conditions. Use fume hoods, nitrile gloves (EN374 standard), and avoid contact with sulfuric acid, which can trigger exothermic decomposition . Safety protocols should align with OSHA guidelines for oxime handling.

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its applications in metal complex synthesis?

this compound acts as a bidentate ligand, coordinating via the oxime nitrogen and adjacent oxygen. For example, trans-[PtCl2(this compound)2] complexes are synthesized by reacting K2PtCl4 with this compound in ethanol. These complexes are studied for their anticancer properties, with stability and reactivity influenced by ligand stereoelectronic effects .

Q. What mechanistic insights explain the formation of cyclohexanone oxime as a byproduct in reactions involving this compound and thiols?

Under basic conditions (e.g., NaOH/MeOH), this compound reacts with thiols (e.g., glutathione) via nucleophilic attack at the C=N bond, leading to ring expansion. For instance, cyclohexanone oxime forms as a major product (4:5 ratio) due to thiol-mediated rearrangement, as confirmed by <sup>13</sup>C NMR and HPLC . Competing pathways (e.g., hydrolysis vs. nucleophilic substitution) depend on pH and solvent polarity.

Q. How does stereochemistry influence the reactivity and stability of this compound derivatives?

this compound exhibits restricted rotation around the C=N bond, leading to syn/anti isomerism. Syn isomers are typically more stable due to intramolecular hydrogen bonding. Stereochemical effects are critical in determining reaction outcomes, such as selectivity in Beckmann rearrangements or metal-ligand interactions .

Q. What are the challenges in scaling up this compound synthesis while maintaining high purity (>98%)?

Scaling up requires addressing:

- Solvent selection : Ethanol or methanol is preferred for solubility and easy removal.

- Byproduct control : Hydroxylamine excess must be optimized to minimize unreacted cyclopentanone.

- Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity. Purity is verified via GC-MS or elemental analysis .

Q. Methodological Guidance

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or analytical methods. To reconcile

- Replicate experiments using standardized protocols (e.g., IUPAC guidelines).

- Cross-validate results with multiple techniques (e.g., NMR, X-ray crystallography) .

- Perform kinetic studies to identify rate-limiting steps or side reactions.

Q. What experimental strategies can isolate this compound from complex reaction mixtures?

- Liquid-liquid extraction : Use dichloromethane to separate the oxime from aqueous byproducts.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively isolates the product.

- Crystallization : Slow cooling of a saturated ethanol solution yields high-purity crystals .

Q. How can computational chemistry (e.g., DFT calculations) predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) models simulate electronic properties (e.g., HOMO-LUMO gaps) and transition states. For example, calculations at the B3LYP/6-31G* level predict favorable nucleophilic attack at the oxime nitrogen, guiding experimental design for functionalization reactions .

Properties

IUPAC Name |

N-cyclopentylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXYFLJZILPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020363 | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-28-5 | |

| Record name | Cyclopentanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.